Cas no 1227385-02-5 ((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester)

(4-ヒドロキシ-ナフタレン-2-イル)酢酸メチルは、有機合成化学において有用な中間体です。この化合物は、ナフタレン骨格にヒドロキシル基と酢酸メチルエステル基が位置特異的に導入された構造を持ち、医薬品や機能性材料の合成前駆体としての応用が期待されます。特に、その反応性の高いヒドロキシル基とエステル基を活用した誘導体化が可能であり、多様な化学変換に適しています。また、結晶性が良好なため精製が容易で、高い純度を得ることが可能です。安定性にも優れており、適切な条件下で長期保存が可能です。

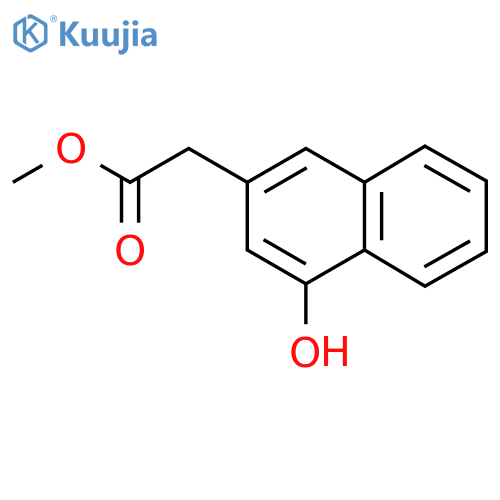

1227385-02-5 structure

商品名:(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester

CAS番号:1227385-02-5

MF:C13H12O3

メガワット:216.232583999634

CID:4935432

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 化学的及び物理的性質

名前と識別子

-

- Methyl 4-naphthol-2-acetate

- methyl 2-(4-hydroxynaphthalen-2-yl)acetate

- (4-hydroxy-naphthalen-2-yl)-acetic acid methyl ester

- (4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester

-

- インチ: 1S/C13H12O3/c1-16-13(15)8-9-6-10-4-2-3-5-11(10)12(14)7-9/h2-7,14H,8H2,1H3

- InChIKey: PWJMKZLTYBBRRJ-UHFFFAOYSA-N

- ほほえんだ: OC1=CC(CC(=O)OC)=CC2C=CC=CC=21

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 252

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 46.5

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219003250-250mg |

Methyl 4-naphthol-2-acetate |

1227385-02-5 | 98% | 250mg |

$720.80 | 2023-09-03 | |

| Alichem | A219003250-1g |

Methyl 4-naphthol-2-acetate |

1227385-02-5 | 98% | 1g |

$1685.00 | 2023-09-03 | |

| Alichem | A219003250-500mg |

Methyl 4-naphthol-2-acetate |

1227385-02-5 | 98% | 500mg |

$1029.00 | 2023-09-03 |

(4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester 関連文献

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

1227385-02-5 ((4-Hydroxy-naphthalen-2-yl)-acetic acid methyl ester) 関連製品

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬